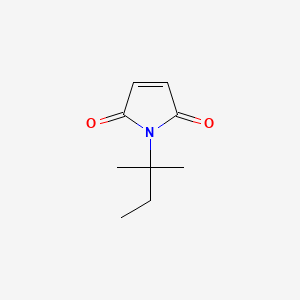
1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is an organic compound with a unique structure that includes a pyrrole ring substituted with a 2-methylbutan-2-yl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione can be achieved through several methods. One common approach involves the reaction of a suitable pyrrole precursor with 2-methylbutan-2-yl halide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-efficiency reactors and optimized reaction conditions, such as temperature control and solvent recycling, can enhance the scalability of the synthesis.
化学反应分析
Types of Reactions
1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like NaH.
Major Products
The major products formed from these reactions include oxidized pyrrole derivatives, reduced pyrrole compounds, and various substituted pyrrole derivatives depending on the reagents used.
科学研究应用
1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites, altering enzyme activity, or modulating receptor functions. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
2-methylbutan-2-yl pyrrole derivatives: Compounds with similar alkyl substitutions on the pyrrole ring.
2,5-dihydro-1H-pyrrole-2,5-dione derivatives: Compounds with different alkyl or aryl substitutions on the pyrrole ring.
Uniqueness
1-(2-methylbutan-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC 名称 |
1-(2-methylbutan-2-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C9H13NO2/c1-4-9(2,3)10-7(11)5-6-8(10)12/h5-6H,4H2,1-3H3 |
InChI 键 |
HDOZKRMWDPYYNW-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)N1C(=O)C=CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


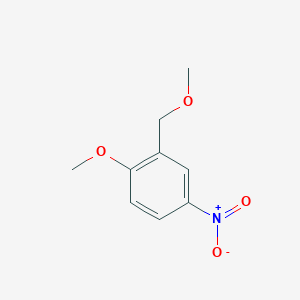
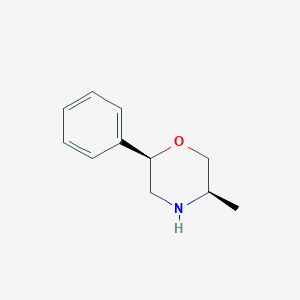
![[(3aR,5R,6aS)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B11745317.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11745322.png)
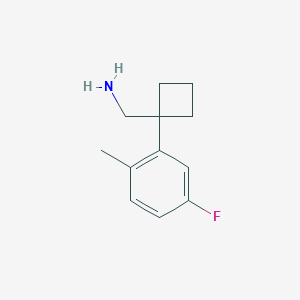
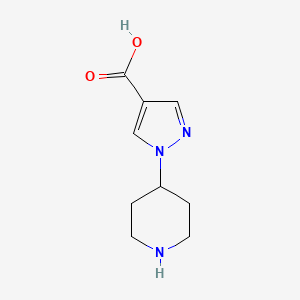
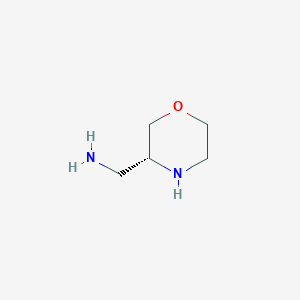

![Benzo[d]thiazol-4-ylmethanol](/img/structure/B11745347.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745348.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11745357.png)
![N-[(4-ethoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11745359.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745360.png)

